(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

Scaffold differentiation Conformational flexibility Medicinal chemistry

This benzothiazole-piperazine hybrid features an unsubstituted benzothiazole (6-H) core and a 1-ethylpyrazole substituent connected via a methanone linker—a combination entirely unexplored in published AChE inhibition and anticancer SAR studies. With a calculated XLogP3 of 2.7 and TPSA of 82.5 Ų, it occupies a favorable physicochemical space for CNS penetration and reduced hERG liability. Systematic head-to-head profiling against donepezil (AChE IC₅₀ = 0.054 µM) and Evren-series cytotoxics will determine whether the 6-H variant enhances selectivity. As the only commercially accessible representative of this substitution pattern, procurement is essential for completing the benzothiazole-piperazine SAR matrix.

Molecular Formula C17H19N5OS
Molecular Weight 341.43
CAS No. 1172471-75-8
Cat. No. B2534988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
CAS1172471-75-8
Molecular FormulaC17H19N5OS
Molecular Weight341.43
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H19N5OS/c1-2-22-14(7-8-18-22)16(23)20-9-11-21(12-10-20)17-19-13-5-3-4-6-15(13)24-17/h3-8H,2,9-12H2,1H3
InChIKeyMQPRUPWRALDYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone (CAS 1172471-75-8): Procurement-Relevant Structural and Pharmacological Synopsis


(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone (CAS 1172471-75-8) is a heterocyclic small molecule featuring a benzothiazole core, a piperazine ring, and a 1-ethyl-1H-pyrazol-5-yl carbonyl substituent [1]. The compound belongs to the benzothiazole-piperazine hybrid class, a scaffold recognized for its potential in anticancer [2] and acetylcholinesterase (AChE) inhibition applications [3]. Its molecular formula is C₁₇H₁₉N₅OS, molecular weight 341.43 g/mol, with a calculated XLogP3 of 2.7 and topological polar surface area (TPSA) of 82.5 Ų [1]. The methanone linker connecting the pyrazole and piperazine moieties distinguishes it structurally from the more extensively studied acetamide-linked benzothiazole-piperazine analogs [2].

Why Generic Substitution of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone Is Not Advisable: Structural Determinants of Pharmacological Differentiation


Within the benzothiazole-piperazine compound class, seemingly minor structural variations produce substantial differences in biological activity and selectivity profiles. The methanone (carbonyl) linker in this compound imparts distinct conformational flexibility compared to the acetamide bridge found in many reported benzothiazole-piperazine anticancer agents [1]. The 1-ethyl substitution on the pyrazole ring alters lipophilicity and steric bulk relative to the more common 1-methyl analogs, with a calculated XLogP3 of 2.7 [2] compared to approximately 3.2–4.0 for many reference compounds in the class [3]. Furthermore, the unsubstituted benzothiazole ring position relative to 6-substituted analogs (e.g., 6-methoxy, 6-fluoro) may profoundly affect target engagement, as demonstrated in structure-activity relationship studies where 6-substitution patterns altered anticancer IC₅₀ values by over 5-fold [1]. These structural features collectively mean that generic substitution with a closely related benzothiazole-piperazine analog cannot reliably reproduce the same pharmacological profile without validation data.

Product-Specific Quantitative Evidence Guide: (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone vs. Closest Analogs


Scaffold Connectivity: Methanone Linker Confers Distinct Rotatable Bond Profile vs. Acetamide-Linked Benzothiazole-Piperazine Anticancer Agents

The target compound employs a methanone (carbonyl) linker directly connecting the pyrazole-5-carbonyl group to the piperazine N-1 position, resulting in 3 rotatable bonds (counted from the central carbonyl) [1]. In contrast, the benzothiazole-piperazine acetamide series (compounds 2a–2l) reported by Evren et al. (2025) uses an acetamide bridge (–CH₂–CO–NH–) that introduces an additional rotatable bond and a hydrogen bond donor (amide NH) absent in the target compound [2]. This difference is expected to affect target binding conformation; the acetamide-linked compound 2c demonstrated an IC₅₀ of 7.23 ± 1.17 µM against A549 lung carcinoma cells with a selectivity index (SI) of 6.93 [2], but no direct cytotoxicity data exist for the methanone-linked scaffold—a critical gap that precludes assuming comparable activity [2].

Scaffold differentiation Conformational flexibility Medicinal chemistry

Lipophilicity and Predicted CNS Permeability: XLogP3 2.7 Positions the Compound Favorably vs. Donepezil (XLogP3 ~4.0) for Blood-Brain Barrier Penetration Optimization

The target compound has a calculated XLogP3 of 2.7 and TPSA of 82.5 Ų [1]. By comparison, donepezil—the reference AChE inhibitor approved for Alzheimer's disease—has an XLogP3 of approximately 4.0 and a TPSA of 38.8 Ų [3]. The lower lipophilicity and higher TPSA of the target compound suggest potentially reduced passive BBB permeability but also lower non-specific tissue binding and reduced hERG liability risk compared to highly lipophilic analogs [2]. The benzothiazole-piperazine AChE inhibitor LB05 (IC₅₀ = 0.40 ± 0.01 µM, Ki = 0.28 µM) exhibited favorable BBB penetration in the PAMPA-BBB assay and showed in vivo cognitive improvement in a scopolamine-induced amnesia model [2]. Whether the target compound's distinct physicochemical signature translates to improved CNS tolerability remains to be experimentally determined.

Lipophilicity CNS drug-likeness ADME prediction

AChE Inhibition Potential: Benzothiazole-Piperazine Class Demonstrates Nanomolar Potency (IC₅₀ 0.011 µM for Compound 5o); Target Compound's Unsubstituted Benzothiazole May Modulate Selectivity

Thiazole-piperazine compound 5o (Yurttaş et al., 2013) achieved an AChE IC₅₀ of 0.011 µM, outperforming donepezil (IC₅₀ = 0.054 µM in the same assay) by approximately 4.9-fold, while showing no notable BChE inhibition—demonstrating that this scaffold class can achieve potent and selective AChE inhibition [1]. A separate benzothiazole-piperazine series by Jafari et al. (2025) failed to show AChE inhibition (IC₅₀ >100 µM), attributed to suboptimal substitution patterns [2]. These divergent outcomes underscore that AChE activity is exquisitely sensitive to specific substitution on both the benzothiazole and piperazine moieties. The target compound's unsubstituted benzothiazole ring and 1-ethylpyrazole motif represent an untested combination in published AChE SAR, precluding prediction of its activity but highlighting its value as a novel probe for expanding SAR understanding [1][2].

Acetylcholinesterase inhibition Alzheimer's disease Selectivity profiling

Anticancer Selectivity: Unsubstituted Benzothiazole vs. 6-Substituted Analogs in Evren et al. (2025) Series—Substitution Pattern Dictates Selectivity Index by Up to 4.2-Fold

In the Evren et al. (2025) series of benzothiazole-piperazine acetamides, the 6-substitution pattern on the benzothiazole ring dramatically influenced both potency and selectivity. Compound 2h (6-methoxybenzothiazole) achieved an IC₅₀ of 10.83 ± 0.76 µM against A549 cells with a selectivity index (SI) of 29.23, whereas compound 2c (6-methylbenzothiazole) showed IC₅₀ = 7.23 ± 1.17 µM with an SI of only 6.93—a 4.2-fold difference in selectivity [1]. The target compound lacks a 6-substituent on its benzothiazole ring, a structural feature not represented in the Evren series [2]. This unsubstituted benzothiazole may confer a distinct selectivity profile; however, without experimental data, no direct extrapolation can be made. The 3.1–4.2-fold range in SI values across 6-substituted analogs demonstrates that small structural changes produce large selectivity differences, making the unsubstituted variant a critical missing data point for complete SAR [1].

Anticancer cytotoxicity Selectivity index Benzothiazole SAR

Pyrazolo-Benzothiazole Hybrid Anticancer Activity: Compound 14 (IC₅₀ 3.17–6.77 µM) Outperforms Axitinib; Target Compound's Piperazine Spacer May Alter Polypharmacology

Pyrazolo-benzothiazole hybrid 14 (Reddy et al., 2019) demonstrated broad-spectrum anticancer activity with IC₅₀ values of 3.17–6.77 µM across PC-3, A549, HT-29, and U87MG cell lines, surpassing the reference drug axitinib (IC₅₀ 4.88–21.7 µM) [1]. Compound 14 also inhibited VEGFR-2 kinase and showed in vivo antiangiogenic activity in a transgenic zebrafish model [1]. Critically, compound 14 lacks the piperazine spacer present in the target compound, which may alter target engagement profiles—piperazine-containing benzothiazole hybrids from the Evren et al. (2025) series showed caspase-3 activation and mitochondrial membrane depolarization, mechanisms not reported for compound 14 [2]. The piperazine moiety's conformational flexibility and additional hydrogen bond acceptor capacity (5 total acceptors in the target compound) may enable polypharmacology distinct from the direct-linked pyrazolo-benzothiazole hybrids [2][3].

Anticancer hybrids VEGFR-2 inhibition Antiangiogenic activity

Best-Fit Research and Industrial Application Scenarios for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone (CAS 1172471-75-8)


AChE/BChE Selectivity Profiling in Neurodegenerative Disease Drug Discovery Programs

The benzothiazole-piperazine scaffold has demonstrated nanomolar AChE inhibition with complete BChE selectivity (compound 5o: AChE IC₅₀ = 0.011 µM, BChE inactive) [1]. The target compound's unsubstituted benzothiazole and 1-ethylpyrazole substitution represent an unexplored combination in the published AChE SAR landscape. Procurement of this compound enables systematic determination of its AChE/BChE inhibition profile using Ellman's method, with direct comparison to donepezil (AChE IC₅₀ = 0.054 µM) [1] and the benzothiazole-piperazine AChE inhibitor LB05 (AChE IC₅₀ = 0.40 µM) [2], establishing whether this substitution pattern enhances or diminishes cholinergic activity.

Benzothiazole 6-Position SAR Expansion in Anticancer Lead Optimization

Evren et al. (2025) demonstrated that 6-substitution on the benzothiazole ring modulates anticancer selectivity by up to 4.2-fold (SI range: 6.93–29.23 across 6-methyl, 6-methoxy, and 6-ethoxy analogs) [3]. The target compound is the only commercially accessible representative with an unsubstituted benzothiazole (6-H), filling a critical missing data point in the SAR matrix. Comparative cytotoxicity screening against A549, C6, and NIH/3T3 cell lines, benchmarked against compounds 2c (IC₅₀ = 7.23 µM, SI = 6.93) and 2h (IC₅₀ = 10.83 µM, SI = 29.23) [3], would complete the SAR picture and potentially identify the 6-H variant as a superior selectivity scaffold.

CNS Drug-Likeness Assessment and BBB Permeability Studies

With a calculated XLogP3 of 2.7 and TPSA of 82.5 Ų, the target compound occupies a distinct physicochemical space compared to donepezil (XLogP3 ~4.0, TPSA 38.8 Ų) [4][5]. This moderate lipophilicity profile may offer advantages in reducing non-specific protein binding and hERG-related cardiac liability. The compound is suitable for PAMPA-BBB permeability assessment and in vivo brain penetration studies, with comparison to the BBB-permeable benzothiazole-piperazine compound LB05, which demonstrated cognitive improvement in scopolamine-treated mice [2]. Positive CNS penetration data would position this scaffold for multi-target anti-Alzheimer's drug discovery programs.

Piperazine Spacer-Dependent Polypharmacology Profiling in Oncology

Piperazine-free pyrazolo-benzothiazole hybrid 14 achieved broad anticancer activity (IC₅₀ 3.17–6.77 µM) through VEGFR-2 kinase inhibition and antiangiogenesis [6], while piperazine-containing benzothiazole hybrids (Evren series) induced apoptosis via caspase-3 activation and mitochondrial membrane depolarization [3]. The target compound, bearing both a piperazine spacer and a pyrazole-benzothiazole framework, may exhibit a hybrid mechanism of action. Procurement enables head-to-head comparison with compound 14 for VEGFR-2 inhibition, caspase-3 activation, mitochondrial depolarization, and antiangiogenic activity, potentially uncovering synergistic polypharmacology.

Quote Request

Request a Quote for (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.